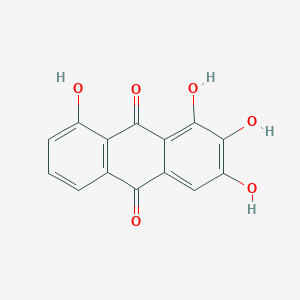

1,2,3,8-Tetrahydroxyanthracene-9,10-dione

CAS No.:

Cat. No.: VC15795590

Molecular Formula: C14H8O6

Molecular Weight: 272.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H8O6 |

|---|---|

| Molecular Weight | 272.21 g/mol |

| IUPAC Name | 1,2,3,8-tetrahydroxyanthracene-9,10-dione |

| Standard InChI | InChI=1S/C14H8O6/c15-7-3-1-2-5-9(7)13(19)10-6(11(5)17)4-8(16)12(18)14(10)20/h1-4,15-16,18,20H |

| Standard InChI Key | RYNJNOIRECCGKC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)O)O)O |

Introduction

Chemical Identity and Structural Characteristics

1,2,3,8-Tetrahydroxyanthracene-9,10-dione (CAS 10228-40-7) belongs to the anthraquinone family, a class of aromatic organic compounds with a 9,10-anthracenedione core . Its molecular formula is , yielding a molecular weight of 272.21 g/mol, consistent with other tetrahydroxyanthraquinones . The compound’s structure features hydroxyl groups at the 1, 2, 3, and 8 positions, distinguishing it from isomers such as 1,2,7,8-tetrahydroxyanthraquinone (CAS 68844-88-2) and 1,3,6,8-tetrahydroxyanthraquinone (Rheoemodin, CAS 52940-12-2) .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 10228-40-7 | |

| Molecular Formula | ||

| Molecular Weight | 272.21 g/mol | |

| Hydroxyl Positions | 1, 2, 3, 8 |

Synthesis and Isolation

-

Friedel-Crafts Acylation: Introducing acyl groups to anthracene derivatives followed by hydroxylation.

-

Natural Product Extraction: Isolation from plant or fungal sources, as seen with Rheoemodin (Chaetomium globosum) and Quinalizarin (Senna species) .

Given its structural similarity to Rheoemodin and Quinalizarin, 1,2,3,8-tetrahydroxyanthracene-9,10-dione may occur in natural sources, though no specific organisms have been identified . Advances in chromatographic techniques, such as HPLC-MS, could facilitate its detection in complex matrices.

Challenges and Future Directions

-

Synthetic Accessibility: Developing regioselective synthesis methods to achieve the 1,2,3,8 substitution pattern is essential.

-

Bioactivity Profiling: Screening for antimicrobial, anticancer, and antioxidant effects using in vitro models.

-

Structural Characterization: Resolving NMR and crystal structures to elucidate electronic and steric influences.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume